(6-Ethoxy-1,3-benzothiazol-2-yl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-ethoxy-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-2-15-6-3-4-7-8(5-6)16-10(12-7)13-9(11)14/h3-5H,2H2,1H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDKYGFRLNFSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Ethoxy 1,3 Benzothiazol 2 Yl Urea
Synthesis of the 6-Ethoxy-1,3-benzothiazole Core and Key Precursors
The primary precursor for the title compound is 6-ethoxy-1,3-benzothiazol-2-amine. Its synthesis is a critical first step, typically achieved through the cyclization of an appropriately substituted aniline (B41778).
Cyclization Reactions for the Formation of 6-Ethoxy-1,3-benzothiazol-2-amine
The most common and established method for synthesizing 2-aminobenzothiazoles is the Hugerschoff reaction. This involves the reaction of an aniline with a thiocyanate (B1210189) salt in the presence of an oxidizing agent. For the synthesis of 6-ethoxy-1,3-benzothiazol-2-amine (CAS 94-45-1), the starting material is 4-ethoxyaniline (p-phenetidine). matrix-fine-chemicals.com
The general mechanism proceeds via the in situ formation of N-(4-ethoxyphenyl)thiourea from the reaction between 4-ethoxyaniline and thiocyanate in an acidic medium. This intermediate then undergoes oxidative cyclization to form the final 2-aminobenzothiazole (B30445) ring system. researchgate.netindexcopernicus.com A widely used oxidizing agent for this transformation is bromine, typically in an acetic acid solvent system. researchgate.netnih.gov An analogous synthesis for the 6-methoxy derivative involves reacting p-anisidine (B42471) with potassium thiocyanate, followed by the addition of bromine in acetic acid, which is then stirred for several hours at room temperature. nih.gov The reaction of 2-aminothiophenols with various reagents is another major pathway to benzothiazoles, though the Hugerschoff method starting from anilines is prevalent for 2-amino derivatives. nih.govmdpi.com
Alternative cyclization strategies have also been developed. For instance, substituted arylthioureas can be converted to 2-aminobenzothiazoles using sulfuryl chloride in an inert solvent like chlorobenzene. orgsyn.org
Optimization of Reaction Conditions for Precursor Synthesis
Optimization of the synthesis of 6-ethoxy-1,3-benzothiazol-2-amine is crucial for achieving high yields and purity while minimizing side products. Key parameters that are often adjusted include the choice of oxidizing agent, solvent, temperature, and reaction time.
In the classic bromine-mediated cyclization, the stoichiometry of the reagents is critical. A typical procedure for a related precursor uses a 1:4:1 molar ratio of aniline to potassium thiocyanate to bromine. nih.gov The reaction is initiated at a low temperature during the bromine addition and then allowed to proceed at room temperature for an extended period (e.g., 21 hours) to ensure complete conversion. nih.gov
A significant challenge with using molecular bromine is the potential for aromatic bromination as an undesired side reaction. To mitigate this, milder and more selective electrophilic bromine sources have been employed. One such reagent is benzyltrimethylammonium (B79724) tribromide (PhCH₂NMe₃Br₃), which provides a more controlled release of bromine and is easier to handle, leading to good yields under mild conditions and reducing the formation of brominated impurities. researchgate.net The choice of solvent and base in other cyclization routes, such as the Ullmann-type reaction of 2-iodoanilines with dithiocarbamates, has also been optimized, with combinations like Cu(OAc)₂/Cs₂CO₃ in DMF at 120 °C found to be effective. nih.gov
| Parameter | Condition 1 (Classic) | Condition 2 (Alternative) | Source |
| Starting Material | p-Anisidine (analog) | p-Toluidine (analog) | nih.gov, orgsyn.org |
| Thiocyanate Source | Potassium Thiocyanate | Sodium Cyanate (B1221674) (to form urea) | nih.gov, orgsyn.org |
| Cyclizing/Oxidizing Agent | Bromine in Acetic Acid | Sulfuryl Chloride | nih.gov, orgsyn.org |
| Temperature | 20 °C | < 50 °C | nih.gov, orgsyn.org |
| Reaction Time | 21 hours | 2 hours | nih.gov, orgsyn.org |
| Key Advantage | Well-established method | Avoids use of elemental bromine | nih.gov, orgsyn.org |
Direct Synthesis of the Urea (B33335) Linkage in (6-Ethoxy-1,3-benzothiazol-2-yl)urea
Once the 6-ethoxy-1,3-benzothiazol-2-amine precursor is obtained, the urea moiety is installed. This can be achieved through reactions with phosgene (B1210022) equivalents or by utilizing isocyanates.
Reaction of 6-Ethoxy-1,3-benzothiazol-2-amine with Urea or Phosgene Equivalents
The traditional synthesis of ureas often involved highly toxic reagents like phosgene. nih.gov Modern synthetic chemistry has largely replaced phosgene with safer, solid "phosgene equivalents" such as triphosgene (B27547) (bis(trichloromethyl) carbonate) or 1,1'-carbonyldiimidazole (B1668759) (CDI). rsc.orgmdpi.com
In a typical procedure using triphosgene, the amine (6-ethoxy-1,3-benzothiazol-2-amine) is reacted with a sub-stoichiometric amount (approx. 1/3 equivalent) of triphosgene in an anhydrous solvent like THF in the presence of a base such as triethylamine. mdpi.com This reaction generates a highly reactive isocyanate intermediate in situ. Subsequent addition of an amine nucleophile to the reaction mixture traps the isocyanate to form the desired urea. nih.govmdpi.com To synthesize the parent this compound, the isocyanate would be reacted with ammonia. For substituted ureas, a primary or secondary amine is used. Other phosgene substitutes that can be utilized include bis(4-nitrophenyl)carbonate and di-tert-butyl dicarbonate. rsc.orgresearchgate.net Direct reaction with urea is also a potential, though often lower-yielding, pathway for urea formation.
Utilization of Isocyanates in Urea Formation
A more direct and widely used method for preparing unsymmetrical ureas is the reaction of an amine with an isocyanate. nih.gov To form derivatives of this compound, the precursor 6-ethoxy-1,3-benzothiazol-2-amine is treated with an appropriate alkyl or aryl isocyanate. nih.govmdpi.com
This reaction is typically carried out in a suitable solvent such as pyridine, THF, or dioxane at temperatures ranging from room temperature to reflux. nih.govmdpi.com For example, the synthesis of N'-aryl substituted ureas involves stirring the 2-aminobenzothiazole with a substituted aryl isocyanate. nih.gov This approach allows for the straightforward synthesis of a large library of derivatives for structure-activity relationship studies. The synthesis of the parent compound, this compound itself, would require reaction with isocyanic acid (HNCO) or a protected equivalent, which can be generated in situ.
| 2-Aminobenzothiazole Reactant | Isocyanate Reactant | Product | Source |
| 6-Methoxy-2-aminobenzothiazole | m-Methoxy-benzo-isocyanate | N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(3-methoxyphenyl)urea | nih.gov |
| 2-Aminobenzothiazole | p-Tolyl-isocyanate | N-(1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea | mdpi.com |
| 4,6-Disubstituted-2-aminobenzothiazole | β-Bromo-propionyl-isocyanate | N-(4,6-disubstituted-1,3-benzothiazol-2-yl)-N'-(3-bromopropanoyl)urea | nih.gov |
| 6-Trifluoromethoxy-2-aminobenzothiazole (Riluzole) | Various isothiocyanates | N-Substituted-N'-(6-(trifluoromethoxy)-1,3-benzothiazol-2-yl)thioureas | nih.gov |
Multi-Component Reactions and Efficient Synthetic Pathways for Derivatives
To improve synthetic efficiency and align with the principles of green chemistry, multi-component reactions (MCRs) and one-pot syntheses have been developed for creating complex benzothiazole (B30560) derivatives. nih.govmdpi.com These reactions combine three or more starting materials in a single operation, avoiding the need to isolate intermediates and thereby saving time and resources.
One notable example is a copper-catalyzed three-component reaction for synthesizing benzothiazole urea derivatives. In this process, an isatin (B1672199), a 2-aminothiophenol (B119425), and an amine (such as morpholine) are reacted in a sealed tube with a copper catalyst (CuBr). mdpi.com This reaction proceeds through the formation of a 2-(2-aminophenyl)benzothiazole intermediate, which then reacts with the third component (morpholine) and a carbonyl source derived from the isatin and solvent (DMSO) to form a complex urea derivative in a single pot. mdpi.com
Other MCRs have been developed that functionalize the 2-amino group of a pre-formed benzothiazole. For instance, the reaction of 2-aminobenzothiazole, an aldehyde (e.g., indole-3-carbaldehyde), and an arylisonitrile in the presence of an acid catalyst can produce complex fused heterocyclic systems like 3-aminoimidazo2,1-bbenzothiazoles. mdpi.com While not directly forming a simple urea, these efficient strategies highlight the modern approaches used to rapidly generate diverse libraries of structurally related compounds for further investigation. nih.gov
Exploration of Green Chemistry Principles in Benzothiazole-Urea Synthesis
The conventional synthesis of benzothiazole derivatives often involves multi-step procedures that may utilize harsh reagents and organic solvents, leading to significant environmental impact. The growing emphasis on green chemistry has spurred the development of more sustainable alternatives for the synthesis of the benzothiazole core and the subsequent formation of the urea linkage. These methods prioritize the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netuokerbala.edu.iq This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including benzothiazoles and their derivatives. uokerbala.edu.iqbohrium.com
For the synthesis of benzothiazol-2-ylureas, microwave irradiation can be employed to facilitate the reaction between a 2-aminobenzothiazole precursor and a suitable urea-forming reagent. researchgate.net One green approach involves the reaction of 2-aminobenzothiazoles with N-trichloroacetanilides, which serve as safer substitutes for toxic and unstable isocyanates. researchgate.net This method, performed under microwave irradiation and solvent-free conditions, offers advantages such as rapid reaction rates, high yields, and simplified work-up procedures. researchgate.net
Another green strategy for forming the urea moiety is the microwave-assisted reaction of amines with potassium cyanate in water, a benign solvent. chemistryviews.orgmcgill.ca The addition of a promoter like ammonium (B1175870) chloride can accelerate this transformation, yielding monosubstituted ureas in good to excellent yields within minutes. chemistryviews.orgmcgill.ca This approach avoids the use of hazardous phosgene equivalents and is compatible with a wide range of functional groups. mcgill.ca Applying this to 2-amino-6-ethoxybenzothiazole (B160241) could provide a direct and green route to the target compound.
A significant goal of green chemistry is the reduction or elimination of solvents and catalysts, which simplifies purification, reduces waste, and lowers costs. Several solvent-free methods for the synthesis of benzothiazole derivatives have been reported. For instance, the condensation of 2-aminothiophenol with aromatic benzoyl chlorides can proceed efficiently at room temperature without a solvent to yield benzothiazole derivatives in excellent yields and with short reaction times. researchgate.net Another example involves the solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine, which is a more economical and less time-consuming method compared to those using polyphosphoric acid or ionic liquids. researchgate.net
Furthermore, catalyst-free, microwave-assisted procedures in green media like water have been developed for the synthesis of related fused heterocyclic systems, highlighting the potential for synthesizing benzothiazole scaffolds under mild, transition-metal-free conditions. nih.gov
When solvents are necessary, the principles of green chemistry advocate for the use of environmentally benign options such as water, ethanol, or deep eutectic solvents (DESs). researchgate.netorgchemres.org Water is a particularly attractive solvent due to its non-toxicity, non-flammability, and abundance. Efficient one-step syntheses of benzothiazole-2-thiols have been achieved in water, demonstrating the feasibility of aqueous reaction media for this class of compounds. rsc.org The use of catalytic amounts of inexpensive and low-toxicity catalysts, such as copper sulfate (B86663) in aqueous media or L-proline, further enhances the green credentials of these synthetic routes. researchgate.netorgchemres.org For instance, L-proline has been used as an ecofriendly catalyst for the one-pot, three-component synthesis of related heterocyclic structures at room temperature. researchgate.net
The following table summarizes various green chemistry approaches applicable to the synthesis of the benzothiazole core and the urea functionality, which are the key structural components of this compound.
| Green Chemistry Approach | Key Features | Reactants/Catalysts | Reaction Conditions | Applicable to Synthesis of... |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, reduced by-products. researchgate.netuokerbala.edu.iq | 2-Aminobenzothiazoles, N-trichloroacetanilides. researchgate.net | Solvent-free, microwave irradiation. researchgate.net | Benzothiazol-2-ylureas |
| Microwave-Assisted Synthesis in Water | Use of a benign solvent, fast, high yields. chemistryviews.orgmcgill.ca | Amines, Potassium Cyanate, Ammonium Chloride. chemistryviews.orgmcgill.ca | Microwave irradiation, 120 °C, 15 min. chemistryviews.org | Monosubstituted ureas |
| Catalyst-Free Synthesis in Water | Avoids transition metals, mild conditions. nih.gov | 2-Aminobenzothiazole, 2-bromoacetophenone. nih.gov | Microwave irradiation, aqueous media. nih.gov | Fused benzothiazole systems |
| Solvent-Free Synthesis | No organic solvents, simple work-up, reduced waste. researchgate.net | 2-Aminothiophenol, Aromatic benzoyl chlorides. researchgate.net | Room temperature. researchgate.net | Benzothiazole derivatives |
| Green Catalysis in Water | Inexpensive and non-toxic catalyst, green solvent. orgchemres.org | Aromatic amine, Potassium isopropyl xanthate, CuSO4. orgchemres.org | Ultrasonic irradiation or heating. orgchemres.org | Benzothiazole-2-thiols |
| One-Pot Synthesis with Eco-friendly Catalyst | High atom economy, operational simplicity, mild conditions. researchgate.net | Aldehyde, 1,3-dicyclohexanedione, Urea/Thiourea (B124793), L-proline. researchgate.net | Room temperature. researchgate.net | Fused heterocyclic systems |
Structural Elucidation and Advanced Physicochemical Characterization Techniques
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental in determining the molecular structure of a chemical compound. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy each provide unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum for (6-Ethoxy-1,3-benzothiazol-2-yl)urea would be expected to show distinct signals for the protons of the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), characteristic signals for the aromatic protons on the benzothiazole (B30560) ring system, and signals for the NH and NH₂ protons of the urea (B33335) moiety. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the protons within the molecule. For instance, studies on similar substituted benzothiazole ureas confirm the presence of signals for the benzothiazole and urea protons in expected regions of the spectrum semanticscholar.org.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Separate signals would be anticipated for the two carbons of the ethoxy group, the six carbons of the benzothiazole aromatic ring, the carbon atom of the thiazole (B1198619) ring double-bonded to nitrogen, and the carbonyl carbon of the urea group. The chemical shift of the carbonyl carbon, typically found significantly downfield, would be a key identifier for the urea functional group.
2D Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations. A COSY spectrum would show which protons are coupled to each other (e.g., the methylene and methyl protons of the ethoxy group). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H bond connections throughout the structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key expected absorption bands would include:
N-H Stretching: Bands in the region of 3200-3500 cm⁻¹ corresponding to the N-H bonds of the urea group.
C=O Stretching: A strong absorption band typically around 1650-1700 cm⁻¹ for the carbonyl group of the urea.
C-O Stretching: Absorptions related to the ethoxy group's C-O ether linkage, usually found in the 1000-1300 cm⁻¹ region.
C=N and C=C Stretching: Vibrations within the benzothiazole ring system would appear in the 1400-1600 cm⁻¹ range.
C-H Stretching: Signals for aromatic and aliphatic C-H bonds would be observed around 2850-3100 cm⁻¹.
Analysis of related compounds, such as N-arylacetamide derivatives, shows these characteristic peaks for N-H, C=O, C-N, and C-H bonds, which supports the expected spectral features for the target molecule nih.gov.
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule.
MS: A low-resolution mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (237.28).
HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₁N₃O₂S).
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Expected fragmentation could include the loss of the ethoxy group, cleavage of the urea moiety, and fragmentation of the benzothiazole ring, providing evidence for the different components of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzothiazole ring system is a strong chromophore. The spectrum of this compound would be expected to display absorption maxima corresponding to π→π* and n→π* transitions associated with the conjugated aromatic system and the carbonyl group. Studies on other benzothiazole derivatives show characteristic absorptions that are influenced by substitution and the solvent used derpharmachemica.comdiva-portal.org. The position and intensity of these bands provide insight into the electronic structure of the molecule.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis of this compound and its Co-crystals
To date, no public records of a single-crystal X-ray diffraction analysis for this compound or its co-crystals have been found.
If suitable single crystals could be grown, X-ray crystallography would provide the definitive, three-dimensional structure of the molecule in the solid state. This analysis would precisely determine bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the benzothiazole ring system and the conformation of the urea substituent relative to the ring. Furthermore, crystallographic analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the urea's N-H and C=O groups, and π-π stacking between the aromatic rings, which govern the crystal packing arrangement. Crystal structure data for related molecules, like 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol, show the planarity of the benzothiazole unit and the presence of intra- and intermolecular hydrogen bonds that stabilize the crystal lattice nih.gov.
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks
The spatial arrangement of molecules within a crystal lattice and the non-covalent interactions between them are fundamental to understanding the solid-state properties of a compound. For this compound, the urea and benzothiazole moieties are key drivers of its crystal packing and intermolecular hydrogen bonding network.
The urea functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O), predisposing the molecule to form robust and predictable hydrogen bonding patterns. nih.gov In many urea derivatives, intermolecular N-H···O=C hydrogen bonds lead to the formation of well-defined one-dimensional chains or tapes. Specifically, a common motif is the R²₂(8) graph set, where two molecules form a cyclic dimer through a pair of N-H···O hydrogen bonds. These dimers can then propagate into chains or sheets.
| Interaction Type | Potential Participating Atoms | Description |
| Intermolecular Hydrogen Bond | Urea N-H and Urea C=O | Formation of dimers and chains, significantly influencing the primary structural motif. |
| Intermolecular Hydrogen Bond | Urea N-H and Benzothiazole N | A secondary hydrogen bonding interaction that can create cross-links between chains. |
| π-π Stacking | Benzothiazole Aromatic Rings | Face-to-face or offset stacking of aromatic systems, contributing to crystal stability. |
| van der Waals Forces | Ethoxy group and other parts of the molecule | Weaker, non-directional forces that contribute to the overall packing density. |
Elemental Composition and Purity Assessment
The confirmation of the elemental composition and the determination of purity are critical steps in the characterization of a newly synthesized compound such as this compound. These analyses provide fundamental data to verify the molecular formula and to ensure that the sample is free from significant impurities that could interfere with subsequent studies.
Elemental Analysis
Elemental analysis is a destructive method used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined values are then compared to the theoretical values calculated from the molecular formula of this compound, which is C₁₀H₁₁N₃O₂S. A close correlation between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and empirical formula. researchgate.net
| Element | Theoretical Mass % |
| Carbon (C) | 50.19 |
| Hydrogen (H) | 4.63 |
| Nitrogen (N) | 17.56 |
| Oxygen (O) | 13.37 |
| Sulfur (S) | 13.40 |
Purity Assessment
Beyond elemental composition, assessing the purity of the compound is crucial. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is then passed through a column under high pressure, and its elution is monitored by a detector, typically a UV-Vis spectrophotometer. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. This method not only confirms the purity by detecting any additional components but also provides the molecular weight of the main compound and any impurities. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 253.28 g/mol . nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is also invaluable for purity assessment. The presence of unexpected signals in the spectra can indicate the presence of impurities. The integration of the signals in a ¹H NMR spectrum can also be used to quantify the level of purity if the impurities have distinct and non-overlapping peaks.
Computational and Theoretical Investigations of 6 Ethoxy 1,3 Benzothiazol 2 Yl Urea
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular characteristics of (6-Ethoxy-1,3-benzothiazol-2-yl)urea. These methods offer a detailed understanding of the molecule's geometry, electronic structure, and vibrational properties.
Density Functional Theory (DFT) for Optimized Molecular Geometry and Conformational Analysis
The optimized geometry of the benzothiazole (B30560) core is expected to be nearly planar. nbu.edu.sa The urea (B33335) and ethoxy substituents will adopt conformations that minimize steric hindrance. The rotational barriers around the C-N and C-O single bonds can also be investigated to identify the most stable conformers. nbu.edu.sa Due to the lack of direct experimental data for the title compound, theoretical calculations are essential for obtaining these structural parameters. nbu.edu.sa
Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.75 | S-C-N | 115.0 |
| C=N | 1.35 | C-N-C | 125.0 |
| C-O | 1.37 | C-O-C | 118.0 |
| C=O | 1.23 | O=C-N | 122.0 |
Note: This table is illustrative and contains typical values for similar structures. Actual values would be obtained from specific DFT calculations for this compound.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. nih.gov For benzothiazole derivatives, the HOMO is typically localized over the electron-rich benzothiazole ring system, while the LUMO may be distributed over the urea moiety or the entire molecule. researchgate.netresearchgate.net The presence of the ethoxy group, an electron-donating group, is expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity. researchgate.net
Table 2: Predicted FMO Properties of this compound (Illustrative)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: This table is illustrative and contains typical values for similar structures. Actual values would be obtained from specific DFT calculations for this compound.
Prediction of Vibrational Frequencies and Comparison with Experimental IR Data
Theoretical calculations of vibrational frequencies using DFT can provide a detailed assignment of the infrared (IR) spectrum of this compound. derpharmachemica.comresearchgate.net By comparing the calculated frequencies with experimental FT-IR data, a comprehensive understanding of the molecule's vibrational modes can be achieved. derpharmachemica.com For a closely related compound, 4-[(6-ethoxy benzothiazol-2-yl) diazenyl] Phenyl 2-(2, 3-dihydro-1H-inden-2-yl) Acetate, DFT calculations have shown good agreement with experimental values. derpharmachemica.com
Key vibrational modes for this compound would include the C=O stretching of the urea group, N-H stretching and bending vibrations, C-N stretching, and the characteristic vibrations of the benzothiazole ring and the ethoxy group. researchgate.netresearchgate.net
Table 3: Predicted and Experimental Vibrational Frequencies (cm-1) for Key Functional Groups (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) |
| Urea | C=O stretch | 1680 | ~1670 |
| Urea | N-H stretch | 3400-3200 | ~3450-3250 |
| Benzothiazole | C=N stretch | 1610 | ~1600 |
| Ethoxy | C-O-C stretch | 1250 | ~1240 |
Note: This table is illustrative and based on data for similar compounds. derpharmachemica.comresearchgate.netresearchgate.net Actual values would be obtained from specific calculations and experimental measurements for this compound.
Mulliken Atomic Charges and Electrostatic Surface Potential (ESP) Mapping
Mulliken atomic charge analysis provides a way to quantify the distribution of electronic charge among the atoms in a molecule. researchgate.net This information is crucial for understanding the molecule's polarity and reactivity. The electrostatic surface potential (ESP) map is a visual representation of the charge distribution, where different colors indicate regions of positive and negative electrostatic potential. researchgate.netresearchgate.net
For this compound, the ESP map would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the urea and ethoxy groups, as well as the sulfur and nitrogen atoms of the benzothiazole ring. researchgate.net These regions represent potential sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those of the N-H groups in the urea moiety, indicating sites for nucleophilic attack. researchgate.net
Theoretical NMR Chemical Shift Predictions (1H, 13C)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental NMR spectra. researchgate.netmdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for 1H and 13C can be predicted. mdpi.com
For this compound, the predicted 1H NMR spectrum would show signals for the aromatic protons of the benzothiazole ring, the protons of the ethoxy group (a triplet and a quartet), and the protons of the urea's NH and NH2 groups. researchgate.net The 13C NMR spectrum would exhibit distinct signals for the carbonyl carbon of the urea, the carbons of the benzothiazole ring, and the carbons of the ethoxy group. mdpi.com Comparing these theoretical predictions with experimental data can confirm the molecular structure. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein target. researchgate.netbiointerfaceresearch.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. researchgate.netbiointerfaceresearch.comf1000research.com Benzothiazole-urea derivatives have been investigated for their potential as inhibitors of various enzymes, such as bacterial tyrosyl-tRNA synthetase and protein kinases. researchgate.netbiointerfaceresearch.com
In a molecular docking study of this compound, the molecule would be docked into the active site of a relevant protein target. The simulation would predict the binding mode and calculate a docking score, which represents the binding affinity. f1000research.comias.ac.insemanticscholar.org The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be analyzed to understand the key features responsible for binding. researchgate.net For instance, the urea moiety is capable of forming multiple hydrogen bonds with amino acid residues in the protein's active site, while the benzothiazole ring can engage in hydrophobic and π-stacking interactions. researchgate.netf1000research.com
Prediction of Binding Modes and Affinities with Prospective Biological Targets
Computational docking studies are instrumental in predicting how a ligand, such as this compound, might bind to a biological target and in estimating the strength of this interaction, often expressed as a binding affinity or docking score. While specific studies on this compound are not extensively detailed in publicly available literature, the binding modes of closely related benzothiazole-urea derivatives have been investigated against several prospective biological targets. These studies provide a strong basis for predicting the potential interactions of the title compound.
Benzothiazole-urea scaffolds have been identified as potent inhibitors for a range of enzymes, particularly kinases and bacterial enzymes. biointerfaceresearch.comnih.gov Molecular docking simulations on these related structures reveal that the benzothiazole moiety and the urea linker play crucial roles in anchoring the molecule within the active site of target proteins. nih.gov For instance, derivatives of benzothiazole-urea have been evaluated as inhibitors of c-Met kinase, a target in cancer therapy, and bacterial enzymes like S. aureus tyrosyl‐tRNA synthetase (TyrRS), which is essential for bacterial survival. nih.govresearchgate.net
In silico analyses of similar compounds have shown favorable binding energies. For example, certain benzothiazole-urea hybrids demonstrated robust binding energies, such as -9.3 Kcal/mol, when docked against TyrRS, indicating a strong potential for inhibition. researchgate.net This aligns with their observed antibacterial efficacy. researchgate.net The binding affinity is a critical parameter, suggesting the concentration of the compound required to achieve a therapeutic effect. biointerfaceresearch.com By analogy, this compound is predicted to bind effectively to the ATP-binding pocket of various protein kinases or the active sites of microbial enzymes. biointerfaceresearch.comnih.gov
Table 1: Predicted Biological Targets and Binding Affinities of Structurally Related Benzothiazole-Urea Derivatives
| Prospective Biological Target | Target Class | Rationale for Prediction | Reported Binding Affinity (Similar Compounds) | Reference |
|---|---|---|---|---|
| c-Met Kinase | Receptor Tyrosine Kinase | Inhibition of c-Met is a strategy for cancer treatment; benzothiazole-ureas are a known scaffold for c-Met inhibitors. | IC₅₀ = 17.6 nM for a potent derivative. | nih.gov |
| p56lck Kinase | Tyrosine Kinase | Benzothiazole derivatives have been optimized as potent inhibitors for this kinase, which is involved in inflammatory and autoimmune disorders. | Docking scores of -6.513 for related hybrids. | biointerfaceresearch.com |
| S. aureus Tyrosyl-tRNA Synthetase (TyrRS) | Bacterial Enzyme | Benzothiazole-urea hybrids have shown antibacterial activity, and docking studies predict TyrRS as a likely mechanism. | Binding energies up to -9.3 Kcal/mol. | researchgate.net |
| Escherichia coli β-glucuronidase (EcGUS) | Bacterial Enzyme | The (thio)urea skeleton is known to form key interactions with various biological enzymes, including EcGUS. | Potent inhibitory activity observed for related thiourea (B124793) derivatives. | nih.gov |
Elucidation of Key Hydrogen Bonding, π-Stacking, and Hydrophobic Interactions
The biological activity of this compound is fundamentally governed by its molecular interactions within the binding site of a target protein. Computational studies on analogous compounds allow for a detailed elucidation of these critical interactions. The key interactions are primarily hydrogen bonds, π-stacking, and hydrophobic contacts.
Hydrogen Bonding: The urea moiety [-NH-C(O)-NH-] is a cornerstone of molecular recognition for this class of compounds, acting as both a potent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). nih.gov Docking studies consistently show that this urea linker forms multiple, stable hydrogen bonds with amino acid residues in the target's active site. nih.govnih.gov For example, in kinases, these interactions often occur with residues in the "hinge region" of the ATP-binding pocket. biointerfaceresearch.com The ethoxy group (-O-CH₂CH₃) on the benzothiazole ring can also act as a hydrogen bond acceptor.
π-Interactions: The aromatic benzothiazole ring system is crucial for forming π-stacking and π-alkyl interactions. These non-covalent interactions with aromatic residues (like Phenylalanine, Tyrosine, Tryptophan) or aliphatic residues (like Leucine, Valine) within the binding pocket contribute significantly to the stability of the ligand-protein complex. researchgate.net Analysis of related inhibitors docked in enzyme active sites has identified key residues such as Phe113 and His241 as being involved in such interactions. researchgate.net
Hydrophobic Interactions: The ethyl part of the ethoxy group and the benzene (B151609) portion of the benzothiazole ring contribute to the molecule's hydrophobic character. These regions favorably interact with nonpolar pockets in the target protein, displacing water molecules and further stabilizing the binding through hydrophobic interactions with residues like Leucine, Isoleucine, and Valine. nih.govresearchgate.net
Table 2: Summary of Predicted Molecular Interactions for this compound
| Molecular Moiety | Interaction Type | Potential Interacting Residues | Reference |
|---|---|---|---|
| Urea [-NH-C(O)-NH-] | Hydrogen Bond Donor/Acceptor | Asp, Glu, Gln, Asn, Ser, Thr, Backbone Carbonyls/Amides | nih.govnih.gov |
| Benzothiazole Ring | π-π Stacking, π-Alkyl | Phe, Tyr, Trp, His, Leu, Ala, Val | researchgate.netresearchgate.net |
| Ethoxy Group [-OCH₂CH₃] | Hydrogen Bond Acceptor, Hydrophobic | Arg, Lys, Ser (H-bond); Leu, Val, Ile (Hydrophobic) | nih.gov |
| Benzothiazole Ring | Hydrophobic | Leu, Val, Ile, Met, Ala | researchgate.netresearchgate.net |
Pharmacophore Modeling for Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model serves as a 3D template for screening large compound libraries to find new, structurally diverse molecules with the potential for similar activity. nih.govresearchgate.net
For a molecule like this compound, a pharmacophore model would be constructed based on the key interaction points identified in active analogs. Studies on related benzothiazole inhibitors have led to the development of predictive pharmacophore hypotheses. researchgate.net For example, a six-point pharmacophore model (AADHRR.15) was successfully developed for benzothiazole derivatives acting as p56lck inhibitors. researchgate.net This model identified two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R) as critical for activity. researchgate.net
Applying this logic to this compound, a hypothetical pharmacophore model would likely include:
Hydrogen Bond Donor (D): The N-H groups of the urea bridge.
Hydrogen Bond Acceptor (A): The carbonyl oxygen of the urea and the oxygen of the ethoxy group.
Aromatic Ring (R): The benzothiazole ring system.
Hydrophobic Feature (H): The ethyl chain of the ethoxy group and the aromatic ring system.
This model can then be used to virtually screen for new compounds that match these spatial and chemical features, accelerating the discovery of novel drug candidates. nih.gov
Table 3: Hypothetical Pharmacophore Features of this compound
| Pharmacophore Feature | Contributing Molecular Group | Primary Role in Binding |
|---|---|---|
| Hydrogen Bond Donor | Urea N-H | Directional interaction with acceptor residues (e.g., Asp, Glu). |
| Hydrogen Bond Acceptor | Urea C=O, Ethoxy Oxygen | Directional interaction with donor residues (e.g., Arg, Lys). |
| Aromatic Ring | Benzothiazole System | π-stacking interactions with aromatic amino acids. |
| Hydrophobic Site | Ethoxy Group, Benzene Ring | Occupies nonpolar pockets, van der Waals interactions. |
In Silico Structure-Activity Relationship (SAR) Derivation
In silico Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov By computationally modeling variations of a lead compound, researchers can predict which modifications are likely to enhance potency or improve pharmacokinetic properties, thereby guiding synthetic chemistry efforts more efficiently. researchgate.netnih.gov
For this compound, an in silico SAR study would involve systematically modifying different parts of the molecule and calculating the predicted binding affinity for each new analog against a specific target. nih.gov Insights from studies on related benzothiazole-urea derivatives provide a clear framework for this analysis. nih.gov For instance, research on c-Met kinase inhibitors has shown that the type and position of substituents on the benzothiazole ring and on the second nitrogen of the urea are critical for activity. nih.gov
A theoretical SAR for this compound can be derived based on these principles:
The 6-Ethoxy Group: The size and electronics of the substituent at the 6-position of the benzothiazole ring are important. Replacing the ethoxy group with smaller (methoxy) or larger (propoxy) alkoxy groups could fine-tune hydrophobic interactions. Introducing electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups could modulate the electronics of the ring system and impact binding.
The Urea Linker: This is typically a conserved element due to its vital role in hydrogen bonding. nih.gov However, methylation of the urea nitrogens could be explored to alter solubility and the hydrogen bond donor profile.
The Benzothiazole Core: This scaffold is generally essential for activity, providing the key aromatic interactions. Modifications are less common but could include bioisosteric replacement with structures like benzimidazole (B57391) or benzoxazole. semanticscholar.org
Table 4: Theoretical In Silico SAR for this compound Derivatives
| Modification Site | Example Modification | Predicted Impact on Activity | Rationale | Reference |
|---|---|---|---|---|
| 6-Position (Ethoxy) | Change to -OCH₃ or -OCH₂CH₂CH₃ | Modulates potency and selectivity. | Alters size and fit within the hydrophobic pocket. | nih.gov |
| 6-Position (Ethoxy) | Change to -Cl or -F | Potentially increases binding affinity. | Halogens can form halogen bonds and alter electronic properties. | mdpi.com |
| Urea Moiety | Add a substituent to the terminal nitrogen (e.g., a phenyl ring). | Can significantly increase or decrease activity depending on the target. | Introduces new interaction points (hydrophobic, H-bonding) that must fit the target's topology. | nih.govmdpi.com |
| Benzothiazole Ring | Add substituents (e.g., methyl, chloro) at other positions (4, 5, or 7). | Highly dependent on the target's active site geometry. | Can create favorable interactions or steric clashes. | nih.gov |
Mechanistic Investigations into the Biological Activity of 6 Ethoxy 1,3 Benzothiazol 2 Yl Urea and Its Derivatives Non Clinical Focus
Enzyme Inhibition and Activation Studies
Derivatives of benzothiazole (B30560) have been identified as modulators of Adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. Studies have shown that certain benzothiazole derivatives can activate AMPK, leading to downstream metabolic effects. For instance, the compound 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole has been demonstrated to activate AMPK in L6 myotubes. nih.govacs.org This activation consequently enhances the rate of glucose uptake in these cells. nih.govacs.org The mechanism is understood to be AMPK-dependent, as the observed increase in glucose uptake is linked to the activation of this enzyme. nih.gov Further research has supported the role of benzothiazole derivatives as AMPK-activating agents, highlighting their ability to not only increase glucose uptake in muscle cells but also to augment glucose-stimulated insulin secretion from pancreatic β-cells, all mediated through AMPK activation. nih.gov
Table 1: Effect of a Benzothiazole Derivative on Glucose Uptake and AMPK Activation
| Compound | Cell Line | Effect on Glucose Uptake | Effect on AMPK |
| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | L6 myotubes | 2.5-fold increase compared to vehicle | Activated |
(6-Ethoxy-1,3-benzothiazol-2-yl)urea and its analogues have been investigated as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial agents. The inhibitory mechanism of novel benzothiazole ethyl urea-based small molecules involves the targeting of the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govacs.org
Biochemical assays have demonstrated that these compounds potently inhibit the ATPase function of both enzymes, with 50% inhibitory concentrations (IC50) of less than 0.1 μg/ml. nih.govacs.org This inhibition of ATP turnover prevents the supercoiling of DNA by DNA gyrase, a critical function for bacterial cell viability. nih.govacs.org The dual-targeting nature of these compounds is a significant aspect of their mechanism, contributing to a low frequency of spontaneous resistance development. nih.gov
Table 2: Inhibitory Activity of Benzothiazole Ethyl Urea (B33335) Derivatives against Bacterial Topoisomerases
| Target Enzyme | Subunit Targeted | Activity Inhibited | IC50 |
| DNA Gyrase | GyrB | ATPase Activity | <0.1 μg/ml |
| Topoisomerase IV | ParE | ATPase Activity | <0.1 μg/ml |
Benzothiazole derivatives have been explored as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Kinetic studies have been employed to understand the nature of this inhibition. Research on certain benzothiazole-thiourea conjugates has revealed a non-competitive mode of inhibition against mushroom tyrosinase. mdpi.com For one potent inhibitor from this class, the inhibition constant (Ki) was determined to be 2.8 µM. mdpi.com
Molecular docking studies have provided insights into the binding mechanism, suggesting that the inhibitor interacts with key amino acid residues in the enzyme's active site. For example, the amino groups of the thiourea (B124793) moiety can form hydrogen bonds with residues such as Glu322, while the benzothiazole ring may engage in π-π stacking interactions with histidine residues like His244 and His263. mdpi.com Other studies on different benzothiazole analogs have reported competitive or mixed-type inhibition of tyrosinase, indicating that the specific substitution pattern on the benzothiazole scaffold influences the kinetic mechanism. nih.gov
The (6-Ethoxy-1,3-benzothiazol-2-yl) scaffold is related to ethoxzolamide, a known inhibitor of carbonic anhydrase (CA). Studies on a series of benzo[d]thiazole-6-sulfonamides have elucidated mechanisms of CA inhibition. elsevierpure.com These compounds have been shown to be effective inhibitors of several human CA isoforms, including the cytosolic hCA I, II, and VII, and the transmembrane, tumor-associated hCA IX. elsevierpure.com
The mechanism of inhibition is believed to involve the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, a characteristic feature of sulfonamide-based CA inhibitors. The structure-activity relationship (SAR) for this class of compounds is quite distinct, with minor structural modifications leading to significant changes in inhibitory potency and isoform selectivity. For instance, halogenation of the benzothiazole ring or modifications at the 2-amino group can result in subnanomolar or low nanomolar inhibitors with selectivity for specific isoforms like hCA II, VII, and IX. elsevierpure.com
A compound featuring the N-(6-ethoxy-1,3-benzothiazol-2-yl) moiety has been identified as an inhibitor of the ubiquitin-proteasome system (UPS). nih.gov The UPS is a critical cellular pathway for protein degradation. The mechanism of this particular inhibitor is unique as it requires bioactivation by the redox enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov
Upon activation, the compound covalently interacts with ubiquitin. nih.gov This modification of ubiquitin leads to a global and irreversible inhibition of ubiquitin-dependent proteasomal degradation. nih.gov This mechanism represents a specific activation pathway that leverages an enzyme often upregulated in certain pathological conditions to interfere with a fundamental cellular process.
In the field of antimycobacterial research, benzothiazole-based compounds have been identified as inhibitors of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme. dundee.ac.uknih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new antitubercular agents. dundee.ac.uk
The inhibitory mechanism can be either covalent or non-covalent. dundee.ac.uk A key feature of many covalent DprE1 inhibitors is the presence of a nitro group on the benzothiazole scaffold. dundee.ac.uk The mechanism of action for these nitro-substituted compounds involves the formation of a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.govdundee.ac.uk This covalent bonding effectively inactivates the enzyme, disrupting the synthesis of essential cell wall components like lipoarabinomannan and arabinogalactan. dundee.ac.uk
Interaction and Activation of Caspase-3
The execution of apoptosis, or programmed cell death, is a critical process in tissue homeostasis and a primary target for anti-cancer therapies. A key family of proteins responsible for carrying out this process is the caspases (cysteine-aspartic proteases). The activation of effector caspases, such as caspase-3, is a hallmark of the final, irreversible phase of apoptosis.
Mechanistic studies on various benzothiazole derivatives show that they can trigger the intrinsic pathway of apoptosis, which culminates in the activation of caspase-3. This pathway is initiated by intracellular stress signals, leading to the disruption of the mitochondrial membrane potential. This disruption causes the release of cytochrome c from the mitochondria into the cytoplasm. In the cytoplasm, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9 to form the apoptosome, which then activates caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3.
Studies on novel 2-amino-5-benzylthiazole derivatives have demonstrated this cascade, showing that treatment of human leukemia cells with these compounds leads to the cleavage, and thus activation, of caspase-3 ukrbiochemjournal.org. This activation is a downstream event following the observed decrease in mitochondrial membrane potential and an increase in the levels of pro-apoptotic proteins ukrbiochemjournal.org. Similarly, other novel benzothiazole derivatives have been shown to induce apoptosis in colorectal cancer cells through the sequential activation of caspase-9 and the downstream effector caspase-3 nih.gov. The activation of caspase-3 leads to the cleavage of essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage ukrbiochemjournal.org.
Cellular Response Pathways (In Vitro Studies)
Induction of Apoptosis in Various Cancer Cell Lines
The ability of this compound derivatives to induce apoptosis has been documented across a diverse range of cancer cell lines in vitro. This broad-spectrum activity highlights their potential as scaffolds for anti-cancer drug development. The pro-apoptotic effects are not confined to a single type of malignancy, suggesting a fundamental mechanism that can be triggered in various cancerous cells.
Research has shown that novel benzothiazole urea and thiourea derivatives are cytotoxic against human breast cancer cells (MCF-7) researchgate.netnih.gov. Further investigations into other derivatives have confirmed potent apoptotic effects in:
Human laryngeal carcinoma (HEp-2) cells: Where 2-aminobenzothiazole (B30445) was found to induce both early and late-stage apoptosis in a dose-dependent manner europeanreview.org.
Breast cancer cell lines (MCF-7 and MDA-MB-231): 2-substituted benzothiazoles were found to inhibit cell growth, disrupt mitochondrial membrane potential, and induce cell cycle arrest nih.gov.
Colorectal cancer cells: A novel benzothiazole derivative was shown to induce apoptosis via the mitochondria-mediated intrinsic pathway nih.gov.
Human leukemia cells: Where derivatives induced DNA fragmentation and cleavage of PARP, both hallmarks of apoptosis ukrbiochemjournal.org.
The table below summarizes the apoptotic activity of various benzothiazole derivatives in different cancer cell lines.
| Cell Line | Cancer Type | Observed Effects |
| MCF-7 | Breast Cancer | Cytotoxicity, Apoptosis Induction researchgate.netnih.gov |
| MDA-MB-231 | Breast Cancer | Inhibition of cell growth, Mitochondrial membrane disruption nih.gov |
| HEp-2 | Laryngeal Carcinoma | Dose-dependent induction of early and late apoptosis europeanreview.org |
| Colorectal Cancer Cells | Colorectal Cancer | Apoptosis via intrinsic mitochondrial pathway nih.gov |
| Human Leukemia Cells | Leukemia | Caspase-3 cleavage, DNA fragmentation ukrbiochemjournal.org |
Effects on Cellular Glucose Uptake and Metabolism
The altered metabolism of cancer cells, particularly their reliance on glycolysis, presents a therapeutic target. Some benzothiazole derivatives have been investigated for their effects on glucose metabolism. Studies on certain 2-aminobenzothiazole derivatives have indicated that they possess antihyperglycemic properties. These effects appear to be linked to an agonist effect on Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key regulator of glucose metabolism and insulin sensitivity nih.gov. Activation of PPAR-γ can promote the uptake of glucose into peripheral tissues, thereby lowering blood glucose levels nih.gov. This suggests a potential mechanism by which certain benzothiazole compounds could influence cellular energy pathways. The ability to modulate glucose uptake is a significant area of research, as targeting cellular metabolism is a promising strategy in both diabetes and oncology nih.govnih.gov.
Intracellular Reactive Oxygen Species (ROS) Scavenging Mechanisms
The role of benzothiazole derivatives in managing intracellular Reactive Oxygen Species (ROS) is complex, with different studies pointing to both ROS-generating and ROS-scavenging activities. This dual behavior depends on the specific chemical structure of the derivative and the cellular context.
On one hand, some benzothiazole derivatives induce apoptosis in cancer cells by increasing the intracellular accumulation of ROS nih.govnih.gov. This surge in ROS leads to oxidative stress, which damages cellular components, disrupts mitochondrial function, and ultimately triggers the apoptotic cascade.
Conversely, other studies have demonstrated significant antioxidant and ROS-scavenging properties for different thiazole (B1198619) derivatives. For instance, an aminothiazole derivative was shown to exhibit potent free radical scavenging activity, protecting cellular membranes from oxidative damage nih.gov. Other reports on various benzothiazole derivatives confirm their potential as antioxidants uokerbala.edu.iq. This antioxidant capacity is often attributed to the ability of the heterocyclic ring system to donate electrons and stabilize free radicals.
DNA Protection from Oxidative Damage
Oxidative stress, resulting from an imbalance of ROS, can cause significant damage to cellular macromolecules, including DNA. Guanine is the most easily oxidized DNA base, and its damage can lead to mutations and contribute to carcinogenesis researchgate.net. The antioxidant properties of some thiazole derivatives translate into a protective effect against this type of damage.
In vitro studies using plasmid DNA (pBR322) have shown that an aminothiazole derivative can effectively protect against DNA strand breaks induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent nih.gov. The compound demonstrated a concentration-dependent inhibition of the conversion of the supercoiled DNA form to the damaged open circular form nih.gov. This suggests that by scavenging the free radicals responsible for the damage, these compounds can maintain DNA integrity. While some benzothiazolyl urea derivatives have been noted to interact with DNA structures like the G-quadruplex of telomeres, the direct role of this compound in protecting against oxidative DNA damage requires further specific investigation researchgate.netnih.gov.
Molecular Mechanisms of Antimicrobial Action (Pre-clinical)
Benzothiazole-urea derivatives have emerged as a promising class of antimicrobial agents with activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, mycobacteria, and fungi researchgate.netnih.govnih.gov. Pre-clinical research has identified several key bacterial enzymes that are inhibited by these compounds, shedding light on their molecular mechanisms of action.
The antimicrobial efficacy of these derivatives is often achieved through the inhibition of essential bacterial processes. Key molecular targets identified include:
DNA Gyrase: This enzyme is crucial for bacterial DNA replication and is a validated target for antibiotics. Certain benzothiazole derivatives have been found to inhibit DNA gyrase, thereby preventing bacterial proliferation nih.govresearchgate.net.
Tyrosyl-tRNA Synthetase (TyrRS): Essential for protein synthesis, TyrRS is another key target. Molecular docking studies have shown that benzothiazole-urea compounds can bind favorably to the active site of S. aureus TyrRS, an interaction that correlates with their observed antibacterial effectiveness researchgate.netsemanticscholar.org.
Dihydropteroate Synthase (DHPS): This enzyme is part of the folate synthesis pathway, which is vital for bacterial survival. Some benzothiazole derivatives act as competitive inhibitors of DHPS, blocking the pathway and exerting a bacteriostatic effect mdpi.com.
Dihydrofolate Reductase (DHFR): Also involved in the folate pathway, DHFR has been identified as a target for some benzothiazole Schiff base analogues, which show potent antibacterial activity nih.gov.
The table below summarizes the minimum inhibitory concentrations (MIC) for selected benzothiazole derivatives against various microbial strains, demonstrating their potent and broad-spectrum activity.
| Compound Type | Target Organism | Identified Target/Mechanism | Reference |
| Benzothiazole-urea hybrid | Staphylococcus aureus | Tyrosyl-tRNA Synthetase (TyrRS) Inhibition | researchgate.netsemanticscholar.org |
| N-sulfonamide 2-pyridone derivative | S. aureus | Dihydropteroate Synthase (DHPS) Inhibition | mdpi.com |
| Amino-benzothiazole Schiff base | Escherichia coli | Dihydrofolate Reductase (DHFR) Inhibition | nih.gov |
| Benzothiazole derivative | Enterococcus faecalis | DNA Gyrase Inhibition | nih.gov |
| Benzothiazolyl urea derivative | Mycobacterium tuberculosis | Not specified | researchgate.netnih.gov |
This multi-targeted approach suggests that benzothiazole-urea derivatives are a versatile scaffold for developing new antimicrobial agents to combat the growing challenge of drug resistance.
Pre Clinical Biological Activity Spectrum of 6 Ethoxy 1,3 Benzothiazol 2 Yl Urea Derivatives in Vitro and in Silico Profiling
Anticancer Potential
The quest for novel and effective anticancer agents has led to the investigation of various synthetic compounds, including benzothiazole-urea derivatives. These compounds have been evaluated for their ability to inhibit the growth of and induce death in various cancer cell lines.
In Vitro Cytotoxicity and Antiproliferative Activity against Human Cancer Cell Lines (e.g., HT-29, MCF-7, HeLa, HepG2, NCI-H460, HCT-116)
Derivatives of benzothiazolyl urea (B33335) have demonstrated notable cytotoxic and antiproliferative effects against a range of human cancer cell lines. A novel series of benzothiazole (B30560) urea and thiourea (B124793) derivatives was synthesized and assessed for in vitro cytotoxicity against the MCF-7 breast cancer cell line. nih.govnih.govresearchgate.net Among these, N¹-(benzothiazol-2-yl)-N³-morpholinourea showed the highest cytotoxic activity. nih.govresearchgate.net
Further studies have explored the anticancer potential of thiazole (B1198619) derivatives against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, two synthesized thiazole derivatives, referred to as CP1 and CP2, exhibited significant cytotoxic effects with specific IC₅₀ values. ekb.eg Research has also pointed to a series of 1-alkyl-3-(6-(2-methoxy-3-sulfonylamino pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives that show anticancer effects against HCT116 and MCF-7 cell lines. ekb.eg
The broader class of urea-based compounds has been investigated for its anticancer properties. Suramin, a well-known urea-containing drug, and its derivatives have shown antiproliferative activity against several human cell lines, including HT-29 (colon adenocarcinoma) and MCF-7. nih.gov Other urea derivatives have been tested against cell lines such as NCI-H460 (lung cancer) and HeLa (cervical cancer), demonstrating the versatility of the urea scaffold in developing potential anticancer agents. nih.gov
The table below summarizes the in vitro anticancer activity of selected benzothiazole urea derivatives against various human cancer cell lines.
| Cell Line | Cancer Type | Compound/Derivative | Activity (IC₅₀) |
| MCF-7 | Breast Adenocarcinoma | N¹-(benzothiazol-2-yl)-N³-morpholinourea | Highest in its series |
| MCF-7 | Breast Adenocarcinoma | 1-alkyl-3-(6-(2-methoxy-3-sulfonylamino pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives | Active |
| HCT-116 | Colorectal Carcinoma | 1-alkyl-3-(6-(2-methoxy-3-sulfonylamino pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives | Active |
| HCT-116 | Colorectal Carcinoma | Thiazole Derivative (CP1) | 4.7 µg/mL |
| MCF-7 | Breast Adenocarcinoma | Thiazole Derivative (CP1) | 4.8 µg/mL |
| HepG2 | Hepatocellular Carcinoma | Thiazole Derivative (CP1) | 11 µg/mL |
| HCT-116 | Colorectal Carcinoma | Thiazole Derivative (CP2) | 9.5 µg/mL |
| MCF-7 | Breast Adenocarcinoma | Thiazole Derivative (CP2) | 9.6 µg/mL |
| HepG2 | Hepatocellular Carcinoma | Thiazole Derivative (CP2) | 18 µg/mL |
| HT-29 | Colorectal Adenocarcinoma | Suramin (Urea Derivative) | Active |
| NCI-H460 | Lung Carcinoma | Urea Derivatives | Active |
| HeLa | Cervical Adenocarcinoma | Urea Derivatives | Active |
Activity against Murine Cancer Cell Lines (e.g., Neuro-2a, CT26, NIH/3T3)
While extensive research has been conducted on human cancer cell lines, specific data on the cytotoxic or antiproliferative activity of (6-Ethoxy-1,3-benzothiazol-2-yl)urea derivatives against the murine cancer cell lines Neuro-2a (neuroblastoma) and CT26 (colon carcinoma) were not available in the searched literature. Similarly, while the murine fibroblast cell line NIH/3T3 is commonly used to assess the general cytotoxicity of compounds, specific studies detailing the effects of this compound derivatives on this cell line were not identified in the performed searches. nih.govresearchgate.netbrieflands.com Research on other compounds, such as Salinomycin, has utilized the CT26 cell line to establish murine cancer models. researchgate.net
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Benzothiazole-urea derivatives have emerged as a promising scaffold, exhibiting efficacy against a wide array of pathogenic bacteria and fungi.
In Vitro Antibacterial Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes)
Benzothiazole urea derivatives have shown significant in vitro antibacterial activity against various Gram-positive bacteria. Numerous studies have reported the efficacy of these compounds against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govmdpi.comresearchgate.net For example, novel benzothiazole ethyl urea-based molecules potently inhibit the growth of staphylococci, with MIC₉₀ values against clinical isolates of S. aureus as low as 0.25 μg/ml. nih.gov Certain diarylureas bearing a benzothiazole nucleus have also demonstrated high antimicrobial activity against Staphylococcus aureus, with some compounds being more active than the established antimicrobial agent triclocarban. researchgate.net
The antibacterial spectrum of these derivatives also extends to other Gram-positive pathogens. Activity against Bacillus subtilis has been documented in the screening of various benzothiazole derivatives. researchgate.net Furthermore, thiazolidinone derivatives of benzothiazole have shown comparable activity to the standard drug streptomycin (B1217042) against Listeria monocytogenes. mdpi.com
The table below summarizes the in vitro antibacterial efficacy of selected benzothiazole derivatives against Gram-positive bacteria.
| Bacterium | Compound/Derivative | Activity |
| Staphylococcus aureus | Benzothiazole ethyl urea derivatives | MIC₉₀: 0.25 µg/ml |
| Staphylococcus aureus | Diarylureas with benzothiazole nucleus | MIC: 8 µg/mL |
| Staphylococcus aureus | Thiazolidinone derivatives of benzothiazole | Active (MIC: 0.15 mg/ml) |
| Bacillus subtilis | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | Active (MIC: 6.25 µg/mL) |
| Listeria monocytogenes | Thiazolidinone derivatives of benzothiazole | Active (MIC: 0.10–0.25 mg/ml) |
In Vitro Antibacterial Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Helicobacter pylori, Yersinia enterocolitica)
The efficacy of benzothiazole urea derivatives against Gram-negative bacteria has also been investigated. Several synthesized series of these compounds have been screened for activity against Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.comresearchgate.net Some benzothiazole urea derivatives were found to be equipotent with ampicillin (B1664943) against E. coli. nih.govresearchgate.net Additionally, certain benzothiazole clubbed isatin (B1672199) derivatives showed better activity against E. coli and P. aeruginosa than the reference drug ciprofloxacin. mdpi.com Activity against Klebsiella pneumoniae has also been reported for antipyrine-containing benzothiazole derivatives. mdpi.com
Regarding other Gram-negative pathogens, N-naphthalen-1-yl-propenamide benzothiazole derivatives, a related but different class of compounds, were found to be active against Yersinia enterocolitica, although with a higher MIC compared to the standard drug. nih.gov While the benzothiazole scaffold is a component of compounds investigated for activity against Helicobacter pylori, specific data for this compound derivatives is limited. nih.govnih.gov However, thiourea has been used as a standard inhibitor for urease, a key enzyme for H. pylori survival. farmaciajournal.com
The table below presents the in vitro antibacterial efficacy of selected benzothiazole derivatives against Gram-negative bacteria.
| Bacterium | Compound/Derivative | Activity |
| Escherichia coli | Benzothiazolyl urea derivatives | Equipotent with ampicillin |
| Escherichia coli | Thiazolidinone derivatives of benzothiazole | Active (MIC: 0.09–0.18 mg/ml) |
| Pseudomonas aeruginosa | Thiazolidinone derivatives of benzothiazole | Active (MIC: 0.09–0.18 mg/ml) |
| Klebsiella pneumoniae | Benzothiazole-urea/thiourea hybrids | Active |
| Yersinia enterocolitica | N-naphthalen-1-yl-propenamide benzothiazole derivatives | Active (MIC: 187.5 μg/ml) |
In Vitro Antifungal Efficacy against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger)
In addition to their antibacterial properties, benzothiazole urea derivatives have demonstrated promising antifungal activity. Several studies have evaluated their efficacy against the opportunistic pathogenic yeast Candida albicans. nih.govresearchgate.net Newly synthesized thiazole derivatives have shown very strong activity towards reference strains of Candida albicans, with some compounds exhibiting activity comparable to or even higher than the standard antifungal drug nystatin. nih.gov Other research has identified benzothiazole derivatives with significant activity against Candida species, with some compounds being particularly potent against Candida krusei. researchgate.net
The antifungal spectrum also includes activity against filamentous fungi such as Aspergillus niger. Benzothiazole derivatives have been evaluated for their inhibitory effects on this common mold. researchgate.net For instance, certain Mannich bases derived from 2-mercaptobenzothiazole (B37678) have shown antifungal activity against Aspergillus niger. farmaciajournal.com
The table below summarizes the in vitro antifungal efficacy of selected benzothiazole derivatives.
| Fungus | Compound/Derivative | Activity |
| Candida albicans | Benzothiazolyl urea derivatives | Active |
| Candida albicans | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | MIC: 0.015–3.91 µg/mL |
| Candida krusei | N-((5-chlorobenzothiazol-2-ylthio)acetyl)-3,5-dimethylpyrazole derivative | MIC₅₀: 1.95 µg/mL |
| Aspergillus niger | Methoxy (B1213986) substituted benzothiazole derivatives | Active |
| Aspergillus niger | Mannich bases of 2-mercaptobenzothiazole | Active |
In Vitro Anti-tubercular Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv)
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has underscored the urgent need for novel anti-tubercular agents. Benzothiazole derivatives have been identified as a promising class of compounds in this regard. The urea linkage combined with a 6-substituted benzothiazole moiety has been shown to be a key pharmacophore for anti-TB activity. nih.gov
Research into quinoline–urea–benzothiazole hybrids has demonstrated their potential in targeting the H37Rv strain of M. tuberculosis. nih.gov These hybrid compounds are designed to inhibit essential mycobacterial enzymes, leading to cell lysis. nih.gov Specifically, the benzothiazole core is thought to interfere with biotin (B1667282) synthesis and the decaprenylphosphoryl-β-D-ribose 2′-epimerase, both crucial for the survival of Mtb. nih.gov
Studies on various benzothiazole derivatives have reported their minimum inhibitory concentrations (MIC) against the H37Rv strain. For instance, certain novel 1,2,3-triazole derivatives of isoniazid (B1672263), a first-line anti-tubercular drug, have shown significant activity with MIC values as low as 0.62 µg/mL. nih.gov Furthermore, benzothiazolylpyrimidine-5-carboxamide derivatives have also been evaluated, with some compounds exhibiting MIC values of 0.08 µM, which is comparable to or better than the standard drug isoniazid (INH). nih.gov
| Compound Type | Target Strain | Key Findings (MIC) | Reference |
|---|---|---|---|
| Quinoline–urea–benzothiazole hybrids | Mycobacterium tuberculosis H37Rv | Demonstrated promising anti-TB activity. | nih.gov |
| (E)-N'-[(1-aryl)-1H-1,2,3-triazol-4-yl)methylene] isonicotinoyl hydrazides | Mycobacterium tuberculosis H37Rv | MIC values ranging from 0.62 to 2.5 µg/mL. | nih.gov |
| Benzothiazolylpyrimidine-5-carboxamide analogues | Mycobacterium tuberculosis H37Rv | MIC values as low as 0.08 µM. | nih.gov |
Antiviral Activity (In Vitro Efficacy against Specific Viral Strains)
Beyond their antibacterial properties, benzothiazole derivatives have also been investigated for their antiviral potential. A notable study focused on the synthesis and antiviral evaluation of 6-benzoyl-benzothiazolin-2-one derivatives. nih.gov Several of these compounds exhibited selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.gov The most active compounds in this series demonstrated a selectivity index ranging from 10 to 20. nih.gov Time-of-addition experiments suggested that their mechanism of action might be similar to that of established antiviral drugs like ganciclovir (B1264) and cidofovir. nih.gov
Other research has also highlighted the antiviral properties of related heterocyclic compounds. For example, certain 6-substituted derivatives of 9-beta-d-ribofuranosylpurine 3',5'-cyclic phosphate (B84403) have shown significant activity against a range of viruses, including herpes simplex virus, cytomegalovirus, vaccinia virus, and rhinoviruses. nih.gov While not benzothiazole ureas themselves, these findings point to the potential of the 6-substituted heterocyclic scaffold in antiviral drug discovery.
| Compound Series | Target Virus | Key Findings | Reference |
|---|---|---|---|
| 6-Benzoyl-benzothiazolin-2-one derivatives | Human cytomegalovirus (HCMV), Varicella-zoster virus (VZV) | Selective inhibitory activity with a selectivity index of 10-20 for the most active compounds. | nih.gov |
| 6-Substituted 9-beta-D-ribofuranosylpurine 3',5'-cyclic phosphates | Herpes simplex virus, Cytomegalovirus, Vaccinia virus, Rhinoviruses | Significant antiviral activity observed for several derivatives. | nih.gov |
Antioxidant Capacity (In Vitro Assays)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological conditions. Consequently, compounds with antioxidant properties are of significant interest. Benzothiazole derivatives have been evaluated for their antioxidant capacity using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov
In one study, a series of benzothiazole derivatives were synthesized and tested for their ability to scavenge the DPPH radical, with the percentage of inhibition being a key parameter. nih.gov The FRAP assay, which measures the reduction of ferric to ferrous ions, has also been employed to assess the antioxidant potential of these compounds. nih.gov Another study on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, which share the urea linkage, reported significant antioxidant activity for some derivatives, with IC50 values as low as 15.99 µM in the DPPH assay. mdpi.com The presence of methoxy substitutions on the phenyl ring was found to enhance the antioxidant activity in this series. mdpi.com
| Compound Series | Assay | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole derivatives | DPPH radical scavenging assay, FRAP assay | Demonstrated antioxidant profiles. | nih.gov |
| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs | DPPH radical scavenging assay | IC50 values as low as 15.99 µM, with methoxy-substituted compounds showing significant activity. | mdpi.com |
Structure Activity Relationship Sar Studies for 6 Ethoxy 1,3 Benzothiazol 2 Yl Urea Analogs
Influence of Substituents on the Urea (B33335) Nitrogen Atoms on Biological Potency and Selectivity
The urea moiety is a cornerstone of the (6-Ethoxy-1,3-benzothiazol-2-yl)urea structure, acting as a crucial hydrogen bond donor and acceptor, which facilitates interactions with biological targets. Modifications to the substituents on the urea nitrogen atoms have been shown to significantly impact biological activity.
Studies on benzothiazolyl ureas as inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), implicated in Alzheimer's disease, have demonstrated the importance of the terminal phenyl ring attached to the urea linker. mdpi.com Any deviation from a 3-chloro, 4-hydroxy substitution pattern on this phenyl ring generally leads to a decrease in inhibitory activity. mdpi.com For instance, while the parent compound with this substitution showed potent inhibition, altering the phenyl ring substituents resulted in less active compounds. mdpi.com However, a 3,5-difluoro, 4-hydroxy substitution pattern resulted in inhibition comparable to the original lead compounds. mdpi.com
In the context of anticancer activity, research on N-(BT-2-yl)-N′-(substituted)(thio)ureas has provided further SAR data. mdpi.com Attaching a range of selected amines to the N'-position of the urea moiety revealed that while methylurea (B154334) and cyclopropylurea derivatives showed a drop in cell-based activity, 2-(N,N-disubstituted amino)-N-ethylureas displayed enhanced antiproliferative activity against four different cancer cell lines. mdpi.com This suggests that the nature and size of the substituent on the terminal urea nitrogen are critical determinants of potency.
Furthermore, in the development of antagonists for the A2B adenosine (B11128) receptor, urea derivatives were found to enhance potency. nih.gov Specifically, a compound featuring a urea linkage demonstrated excellent A2B potency (IC50 = 20 nM) and good selectivity against A1 and A2A receptors. nih.gov This highlights that the urea moiety and its substituents are key for achieving both high affinity and selectivity for a given target.
Table 1: Influence of Phenyl Ring Substituents on Urea Moiety on 17β-HSD10 Inhibition
Effects of Modifications to the 6-Ethoxy Group on Biological Activity
The substituent at the 6-position of the benzothiazole (B30560) ring plays a significant role in modulating the electronic properties and binding interactions of the entire molecule. While the parent compound is this compound, many studies have explored analogs with different groups at this position, most notably the closely related 6-methoxy group found in the drug Frentizole. mdpi.com
In the pursuit of 17β-HSD10 inhibitors, a systematic evaluation of various substituents at the 6-position was conducted, keeping the optimal 3-chloro-4-hydroxyphenyl urea moiety constant. mdpi.com The study revealed a clear preference for certain substituents. The inhibitory potency followed the order: hydroxy > amine ~ methoxy (B1213986) > hydrogen ~ methyl > trifluoromethyl. mdpi.com In contrast, larger or different electronically-natured groups such as bromine, iodine, acetyl, carboxymethylate, nitrile, or nitro groups resulted in either similar or diminished inhibitory capacity compared to the original 6-chloro substitution used in the parent series. mdpi.com This indicates that a small, hydrogen-bond-donating or accepting group at the 6-position is favorable for activity against this specific enzyme.
Another study involved the synthesis of N-(6-Methoxy-1,3-benzothiazol-2-yl)-N'-(3-methoxy-phenyl)urea and its subsequent demethylation to the corresponding 6-hydroxy derivative. mdpi.comsemanticscholar.org Interestingly, while the urea compound with the 6-hydroxy group was inactive, its thiourea (B124793) counterpart showed moderate inhibitory activity on the human 17β-HSD1 cancer cell line, highlighting a complex interplay between the 6-position substituent and the nature of the linker (urea vs. thiourea). mdpi.comsemanticscholar.org
For anticonvulsant activity, it was noted that compounds with electron-donating groups on the benzothiazole ring exhibited significant activity. derpharmachemica.com This aligns with the observation that ethoxy and methoxy groups, which are electron-donating, are often found in biologically active benzothiazole ureas.
Table 2: Effect of 6-Position Substituent on 17β-HSD10 Inhibition
Importance of the Benzothiazole Ring Substitutions on the Overall Pharmacological Profile
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities. chemistryjournal.netresearchgate.net The substitution pattern on the benzene (B151609) portion of the benzothiazole ring is a key determinant of the molecule's pharmacological profile.
Literature reviews consistently highlight that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial for imparting diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netpharmascholars.com The 2-position is intrinsically part of the urea linkage in the compounds of interest, making its substitution pattern fundamental. The 6-position, as discussed previously, is critical for fine-tuning activity.
For anticancer applications, introducing electron-withdrawing groups at positions C5 and C6 has been shown to enhance cytotoxic activity against cancer cells. mdpi.com For example, 6-nitro and 6-thiocyanate derivatives have been synthesized and evaluated. mdpi.comsemanticscholar.org The reduction of a 6-nitro group to a 6-amino group provides a handle for further derivatization, creating a new series of compounds with different pharmacological properties. mdpi.com
Conformational Dynamics and Molecular Flexibility in Determining Ligand-Target Interactions
The three-dimensional structure and conformational flexibility of this compound analogs are critical for their interaction with biological targets. The urea linker, while providing key hydrogen bonding sites, also introduces a degree of rotational freedom that allows the molecule to adopt a specific conformation required for binding within a protein's active site.
Molecular docking studies of benzothiazole aryl ureas designed as anti-staphylococcal agents targeting the autolysin AtlA have provided insights into these interactions. nih.gov The modeling indicated that the active compound 4a binds to AtlA through a combination of hydrogen bonds, Pi-Pi stacking, and hydrophobic interactions. nih.gov The planarity of the benzothiazole ring system is crucial for optimal π–π stacking interactions with aromatic amino acid residues in the binding pocket. mdpi.com
The urea group itself can adopt different conformations, and its ability to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group) allows for multiple points of contact, anchoring the ligand to the target. The relative orientation of the benzothiazole ring and the terminal substituted phenyl ring, dictated by the torsional angles around the urea linker, is a key factor in determining binding affinity. Studies have suggested that a flattening of the ring system can play a role in the conformational requirements for activity against certain bacterial enzymes. mdpi.com The design of new analogs must, therefore, consider not just the identity of the substituents but also how they influence the molecule's preferred conformation and dynamic behavior.
Design and Evaluation of Hybrid Molecules Incorporating the Benzothiazole-Urea Scaffold
A promising strategy in drug discovery is molecular hybridization, where two or more pharmacophores are combined into a single molecule to create a hybrid with potentially enhanced activity or a novel mechanism of action. The benzothiazole-urea scaffold has served as a valuable foundation for this approach.
In one study, novel benzothiazole-urea hybrids were designed as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Several hybrid compounds, including 5f , 5i , 8e , 8k , and 8l , exhibited potent activity with Minimum Inhibitory Concentrations (MIC) as low as 0.39 µM. nih.gov Compound 8l not only showed efficacy in an animal model of infection but also demonstrated the ability to disrupt bacterial biofilms. nih.gov
Another hybridization approach involved linking the 2-aminobenzothiazole (B30445) scaffold to other anticancer moieties via a urea-containing linker to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Hybrids incorporating thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879) aryl urea, or cyanothiouracil were synthesized. Among these, compound 4a , a hybrid with thiazolidine-2,4-dione, was the most potent, with IC50 values of 5.61 µM, 7.92 µM, and 3.84 µM against HCT-116, HEPG-2, and MCF-7 cancer cell lines, respectively. nih.gov
Furthermore, hybrids connecting urea-thiazole/benzothiazole moieties with a 1,2,3-triazole linker have been synthesized and evaluated for antimicrobial activity. researchgate.net This strategy uses the "click chemistry" versatility of the triazole ring to link the core structures, leading to conjugates with broad-spectrum antibacterial and antifungal activities. researchgate.net These examples underscore the power of using the benzothiazole-urea structure as a building block for creating novel, multifunctional therapeutic agents.
Table 3: Biological Activity of Benzothiazole-Urea Hybrid Molecules
Future Research Directions for 6 Ethoxy 1,3 Benzothiazol 2 Yl Urea
Discovery and Validation of Novel Molecular Targets
A critical avenue for future research is the comprehensive identification and subsequent validation of the molecular targets of (6-Ethoxy-1,3-benzothiazol-2-yl)urea. While the broader class of benzothiazole (B30560) ureas has been investigated for various biological activities, the specific targets of this particular ethoxy derivative remain largely uncharacterized.
Initial research has pointed towards several potential areas of interest. For instance, benzothiazole ethyl urea (B33335) compounds have demonstrated potent inhibitory activity against bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial drugs. Future studies should investigate whether this compound or its analogs can effectively inhibit these enzymes, potentially offering a new class of antibiotics to combat resistant strains.
In a different therapeutic area, benzothiazole-based ureas have been designed and evaluated as modulators of amyloid-binding alcohol dehydrogenase (ABAD), also known as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10). nih.gov This mitochondrial enzyme's interaction with amyloid-beta peptide is implicated in the mitochondrial distress observed in Alzheimer's disease. nih.gov Exploring the inhibitory potential of this compound against ABAD could open up new possibilities for neuroprotective therapies.
Table 1: Potential Molecular Targets for this compound Analogs
| Potential Target | Therapeutic Area | Rationale |
| DNA Gyrase (GyrA/GyrB) | Antibacterial | Benzothiazole ethyl ureas show potent inhibition of this essential bacterial enzyme. nih.gov |
| Topoisomerase IV (ParC/ParE) | Antibacterial | Dual targeting of topoisomerases is a viable strategy for broad-spectrum antibacterial agents. nih.gov |
| ABAD/17β-HSD10 | Alzheimer's Disease | Inhibition of the Aβ-ABAD interaction may mitigate mitochondrial dysfunction in neurodegenerative diseases. nih.gov |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Anticancer | Diaryl urea hybrids have shown inhibitory activity against VEGFR-2, a key regulator of angiogenesis. nih.gov |
The validation of these potential targets will require a combination of biochemical assays, target engagement studies in cellular models, and structural biology techniques to elucidate the precise binding interactions.
Advanced Computational Design and Virtual Screening of Next-Generation Analogs
Computational chemistry offers a powerful toolkit for the rational design and virtual screening of next-generation analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. Molecular docking simulations, a cornerstone of computational drug design, can be employed to predict the binding modes of novel derivatives within the active sites of identified targets. mdpi.com
For example, if ABAD is confirmed as a primary target, docking studies can guide the modification of the ethoxy group or the urea linker to enhance interactions with key amino acid residues in the enzyme's binding pocket. Similarly, if bacterial topoisomerases are the focus, computational models can help in designing analogs that exhibit dual inhibitory activity against both DNA gyrase and topoisomerase IV.
Virtual screening of large chemical libraries is another valuable computational approach. By using the known structure of this compound as a query, it is possible to search for commercially available or synthetically accessible compounds with similar pharmacophoric features but diverse chemical scaffolds. This can lead to the discovery of novel hit compounds with potentially different intellectual property landscapes.
The insights gained from these computational studies will be instrumental in prioritizing the synthesis of the most promising candidates, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming empirical screening.
Investigation of Synergistic Effects with Other Bioactive Compounds
The complexity of many diseases, particularly infectious diseases and cancer, often necessitates combination therapies to enhance efficacy and overcome resistance mechanisms. A promising research direction is to investigate the potential synergistic effects of this compound and its analogs when co-administered with other bioactive compounds.
A study on benzothiazole ethyl urea inhibitors of bacterial topoisomerases conducted checkerboard experiments to detect synergistic or antagonistic interactions with other antibiotics, including novobiocin (B609625) and levofloxacin. nih.gov While no such interactions were observed in that specific study, it highlights the importance of this line of inquiry. Future research should systematically explore combinations of this compound derivatives with a broad range of clinically relevant drugs.
Table 2: Potential Combination Therapy Strategies
| Therapeutic Area | Potential Combination Partner | Rationale for Synergy |
| Bacterial Infections | Beta-lactam antibiotics | Targeting different pathways (cell wall synthesis and DNA replication) could lead to enhanced bacterial killing. |
| Bacterial Infections | Aminoglycoside antibiotics | Different mechanisms of action may result in a lower likelihood of resistance development. |
| Cancer | Chemotherapeutic agents (e.g., taxanes) | This compound analogs may sensitize cancer cells to the cytotoxic effects of conventional chemotherapy. |
| Neurodegenerative Diseases | Anti-inflammatory agents | A multi-target approach addressing both enzymatic dysfunction and neuroinflammation could be beneficial. |
These investigations would typically involve in vitro checkerboard assays to determine the fractional inhibitory concentration (FIC) index, followed by in vivo studies in relevant disease models to confirm the synergistic effects.
Development of Advanced In Vitro Models for Mechanistic Elucidation
To gain a deeper understanding of the mechanism of action of this compound and its analogs, it is crucial to move beyond traditional two-dimensional (2D) cell cultures and embrace more physiologically relevant three-dimensional (3D) models. nih.govnih.gov
Spheroids and organoids, which are 3D cell culture systems, can better mimic the complex architecture and microenvironment of tissues and tumors. mdpi.comfrontiersin.org For instance, in cancer research, 3D models recapitulate features like hypoxic cores and nutrient gradients, which can significantly influence drug efficacy and resistance. mdpi.comfrontiersin.org The use of patient-derived organoids could offer a platform for personalized medicine, allowing for the testing of novel benzothiazole urea derivatives on a patient-specific basis. huborganoids.nlresearchgate.net
Table 3: Advanced In Vitro Models and Their Applications
| Model Type | Key Features | Application in this compound Research |
| Spheroids | Self-assembled 3D cell aggregates. Mimic tumor microenvironments. mdpi.com | Evaluation of drug penetration and efficacy in a more realistic tumor model. frontiersin.org |
| Organoids | Derived from stem cells, recapitulating organ-specific structures and functions. mdpi.com | Mechanistic studies of drug action and toxicity in a tissue-specific context. huborganoids.nl |
| Co-culture Models | Integration of multiple cell types (e.g., cancer cells and stromal cells). nih.gov | Investigation of the influence of the tumor microenvironment on drug response. |
| Organ-on-a-chip | Microfluidic devices that simulate the activities of a whole organ. mdpi.com | Preclinical assessment of drug pharmacokinetics and pharmacodynamics. |
These advanced in vitro models will be invaluable for elucidating the intricate cellular and molecular mechanisms underlying the biological effects of this compound derivatives, providing data that is more predictive of in vivo outcomes.
Exploration of Prodrug Strategies for Enhanced Biological Performance (Conceptual)
The development of prodrugs is a well-established strategy to overcome pharmacokinetic challenges such as poor solubility, rapid metabolism, or lack of tissue-specific delivery. researchgate.net A conceptual exploration of prodrug strategies for this compound could pave the way for derivatives with significantly enhanced biological performance.
One approach could involve masking the urea moiety with a cleavable promoiety that is selectively removed by enzymes present at the target site. For example, in an anticancer context, a prodrug could be designed to be activated by enzymes that are overexpressed in the tumor microenvironment. This would lead to a localized release of the active compound, thereby increasing its therapeutic index and reducing systemic toxicity.
Another strategy could focus on improving the aqueous solubility of the compound for intravenous administration. This could be achieved by attaching a hydrophilic promoiety, such as a phosphate (B84403) or a glycosyl group, which would be cleaved in vivo to release the parent drug.
The design of such prodrugs would require a careful consideration of the physicochemical properties of the parent compound and the desired pharmacokinetic profile. Computational modeling can aid in the selection of appropriate promoieties and linkers to achieve the desired release kinetics. While currently conceptual, the application of prodrug strategies holds considerable promise for optimizing the therapeutic potential of the this compound scaffold.
Q & A
Basic Question | Analytical Chemistry
- IR Spectroscopy : Look for ν(C=O) ~1710–1740 cm⁻¹ (urea carbonyl) and ν(C=N) ~1690 cm⁻¹ (benzothiazole ring) .
- ¹H NMR : Ethoxy groups show δ ~1.44 ppm (CH₃CH₂O), while aromatic protons from the benzothiazole ring appear at δ 7.1–7.9 ppm .
- 13C NMR : The urea carbonyl resonates at δ ~165–171 ppm, and the ethoxy carbon (OCH₂CH₃) appears at δ ~62 ppm .
How can researchers resolve contradictions in reported synthetic yields for similar benzothiazole-urea compounds?
Advanced Question | Data Contradiction Analysis
Discrepancies in yields (e.g., 51% vs. 54%) may arise from reaction conditions (temperature, solvent polarity) or purification methods. For example, using anhydrous DMF instead of THF improves solubility of intermediates . Systematic optimization via Design of Experiments (DoE) can identify critical factors, such as stoichiometry of coupling agents or catalyst loading .
What strategies are recommended for analyzing the structure-activity relationship (SAR) of this compound analogs in pharmacological studies?
Advanced Question | SAR Analysis
- Functional Group Modulation : Compare bioactivity of urea derivatives with carboxamide or thiourea analogs (e.g., Methabenzthiazuron’s herbicidal activity ).
- Substituent Effects : Evaluate how ethoxy vs. methoxy groups impact binding affinity using enzymatic assays (e.g., inhibition of Mycobacterium tuberculosis H37Rv ).
- Pharmacokinetic Profiling : Assess solubility and metabolic stability via HPLC-UV/MS with mobile phases like 0.1% TFA/acetonitrile .
What safety protocols should be followed when handling this compound in laboratory settings?
Basic Question | Laboratory Safety
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Waste Disposal : Segregate halogenated waste and transfer to licensed facilities for incineration .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., thiols) .
How does the choice of mobile phase in HPLC impact the purity assessment of this compound derivatives?
Advanced Question | Analytical Optimization
Mobile phases with 0.1% TFA in H₂O/acetonitrile gradients enhance peak resolution by ion-pairing with basic nitrogen atoms in the benzothiazole ring. A flow rate of 35 mL/min and C8 columns achieve baseline separation of urea derivatives from byproducts (e.g., unreacted amines) . Adjusting acetonitrile concentration (e.g., 40% to 70%) optimizes retention times for polar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
